molecular formula C19H21FN2O2S B2661682 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 671201-09-5

4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Cat. No.: B2661682
CAS No.: 671201-09-5
M. Wt: 360.45
InChI Key: YPFZTDKFURCWLY-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiophene ring in its structure makes it particularly interesting for researchers due to its potential therapeutic properties .

Preparation Methods

The synthesis of 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and high functional group tolerance . The process involves the use of boron reagents and palladium catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in developing new drugs.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide include other thiophene derivatives and heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Some examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-fluoro-N-[3-(morpholin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c20-14-6-4-13(5-7-14)18(23)21-19-16(12-22-8-10-24-11-9-22)15-2-1-3-17(15)25-19/h4-7H,1-3,8-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFZTDKFURCWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2CN3CCOCC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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